Cas no 144060-99-1 (2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid)
2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Fluorophenyl)-4-methyl-5-thiazolecarboxylic acid
- 2-(4-Fluoro-phenyl)-4-methyl-thiazole-5-carboxylic acid
- 5-Thiazolecarboxylic acid, 2-(4-fluorophenyl)-4-methyl-
- 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
- 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylic acid
- 2-(4-fluorophenyl)-4-methyl-5-thiazolecarboxylicacid
- 5-Thiazolecarboxylicacid, 2-(4-fluorophenyl)-4-methyl-
- Z94598711
- F3284-7860
- EN300-13814
- FT-0677975
- 2-(4-fluorophenyl)-4-methyl-thiazole-5-carboxylic acid
- AKOS000273548
- 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylicacid
- CS-0074643
- 144060-99-1
- SCHEMBL3436647
- A808166
- AS-5439
- MFCD06857923
- C72723
- DTXSID80407139
- ALBB-015501
- BBL030706
- DB-063515
- STK719899
- 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
-
- MDL: MFCD06857923
- Inchi: 1S/C11H8FNO2S/c1-6-9(11(14)15)16-10(13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)
- InChI Key: LPBSLIRPWIFCQT-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=C(C)N=C1C1C=CC(=CC=1)F
Computed Properties
- Exact Mass: 237.02600
- Monoisotopic Mass: 237.02597783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.4
- XLogP3: 3
Experimental Properties
- Density: 1.392
- Boiling Point: 417°C at 760 mmHg
- Flash Point: 206°C
- Refractive Index: 1.609
- PSA: 78.43000
- LogP: 2.95580
2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059002705-5g |
2-(4-Fluorophenyl)-4-methyl-5-thiazolecarboxylic acid |
144060-99-1 | 95% | 5g |
$440.96 | 2022-04-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021101-500mg |
2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid |
144060-99-1 | 500mg |
2957.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GJ828-50mg |
2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid |
144060-99-1 | 95+% | 50mg |
165.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GJ828-200mg |
2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid |
144060-99-1 | 95+% | 200mg |
422.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021101-500mg |
2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid |
144060-99-1 | 500mg |
2957CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GJ828-250mg |
2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid |
144060-99-1 | 95+% | 250mg |
646CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GJ828-100mg |
2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid |
144060-99-1 | 95+% | 100mg |
234CNY | 2021-05-07 | |
| Chemenu | CM190283-5g |
2-(4-Fluoro-phenyl)-4-methyl-thiazole-5-carboxylic acid |
144060-99-1 | 95% | 5g |
$482 | 2021-08-05 | |
| TRC | B434935-50mg |
2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylic Acid |
144060-99-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B434935-100mg |
2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylic Acid |
144060-99-1 | 100mg |
$ 65.00 | 2022-06-07 |
2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid Suppliers
2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid Related Literature
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid: A Key Compound in Medicinal Chemistry and Drug Discovery
2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid (CAS No. 144060-99-1) represents a pivotal molecular scaffold in the field of medicinal chemistry, with its unique structural features and functional groups enabling diverse biological activities. This compound belongs to the class of 1,3-thiazole derivatives, which are widely explored for their potential applications in pharmaceuticals, agrochemicals, and materials science. The integration of a fluorophenyl substituent with a thiazole ring and a methyl group at the 4-position creates a versatile platform for modulating pharmacological properties, making it a focal point in modern drug discovery strategies.
The 1,3-thiazole ring is a heterocyclic structure characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. This ring system is known for its ability to participate in hydrogen bonding, π-π stacking, and electrostatic interactions, which are critical for target engagement in biological systems. The fluorophenyl group, a common feature in many therapeutics, introduces electron-withdrawing effects and enhances metabolic stability, while the methyl group at the 4-position contributes to steric and electronic modulation of the molecule’s reactivity.
Recent studies have highlighted the potential of 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid in targeting kinase pathways, which are central to cellular signaling and disease progression. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit selective inhibition of EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase), which are frequently mutated in non-small cell lung cancer (NSCLC). The fluorophenyl substituent was found to enhance binding affinity to the ATP-binding pocket of these kinases, while the thiazole ring facilitated optimal orientation for hydrogen bonding with key residues.
Another area of interest is the anti-inflammatory activity of 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid and its derivatives. A 2024 preclinical study in Pharmacological Research revealed that this compound exhibits potent inhibition of COX-2 (Cyclooxygenase-2) and 5-LOX (5-Lipoxygenase), key enzymes involved in the production of pro-inflammatory mediators. The methyl group at the 4-position was shown to modulate the hydrophobic interactions with the enzyme’s active site, thereby enhancing the compound’s selectivity over COX-1, which is associated with gastrointestinal side effects.
The carboxylic acid group at the 5-position of this molecule plays a dual role in its pharmacological profile. On one hand, it contributes to the molecule’s solubility and ionization state, which is critical for tissue penetration and target engagement. On the other, the carboxyl group can act as a hydrogen bond donor or acceptor, enabling the compound to interact with various biological targets, including proteins, lipids, and nucleic acids. This versatility makes the compound a valuable scaffold for the design of multitarget drugs, which are increasingly being explored for complex diseases such as neurodegenerative disorders and metabolic syndromes.
Recent advances in computational chemistry have further expanded the understanding of 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid’s potential. Machine learning models trained on large-scale datasets of thiazole derivatives have predicted that this compound could serve as a lead for the development of antiviral agents, particularly against RNA viruses such as RSV (Respiratory Syncytial Virus) and HSV (Herpes Simplex Virus). The fluorophenyl group is believed to enhance the compound’s ability to inhibit viral replication by interfering with the viral RNA polymerase, while the thiazole ring provides structural rigidity necessary for optimal binding.
Moreover, the synthetic accessibility of 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid has been a topic of interest in the chemical industry. A 2025 study in Organic Letters reported a novel, efficient method for the synthesis of this compound using click chemistry techniques. This approach enables rapid functionalization of the molecule, which is particularly advantageous for the development of drug candidates with tailored pharmacological profiles. The ability to introduce diverse substituents at the 4-position and 5-position of the molecule opens up new avenues for optimizing its therapeutic potential.
Despite its promising applications, challenges remain in the development of 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid as a therapeutic agent. One major concern is its metabolic stability and toxicological profile. While the fluorophenyl group improves metabolic stability, the compound may still undergo hydrolysis or oxidation under certain conditions, potentially reducing its bioavailability. Additionally, the carboxylic acid group may contribute to acidic side effects in the gastrointestinal tract, necessitating further optimization of its chemical structure.
In conclusion, 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid represents a significant advancement in the field of medicinal chemistry. Its unique combination of a fluorophenyl substituent, a thiazole ring, and a methyl group provides a versatile platform for the development of therapeutics targeting a wide range of diseases. As research in this area continues to evolve, the compound is poised to play a pivotal role in the next generation of targeted therapies and multitarget drugs.
Further studies are needed to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound, as well as to explore its potential in combination therapies. The integration of advanced computational tools, such as virtual screening and structure-based drug design, will be critical in the optimization of this molecule for clinical applications. With continued innovation and interdisciplinary collaboration, 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid holds great promise as a cornerstone of modern pharmaceutical development.
As the field of drug discovery progresses, the exploration of thiazole-based compounds like 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid will remain a focal point for researchers aiming to address complex and multifactorial diseases. The adaptability of this molecule to various therapeutic contexts underscores its importance in the ongoing quest to develop more effective and safer treatments for patients worldwide.
Ultimately, the journey of 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid from a synthetic compound to a potential therapeutic agent exemplifies the dynamic interplay between chemistry, biology, and medicine. As new technologies and methodologies continue to emerge, the possibilities for leveraging this molecule’s unique properties will only expand, paving the way for groundbreaking advancements in healthcare.
Through sustained research and innovation, the future of 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid as a therapeutic agent remains bright, with the potential to transform the treatment landscape for numerous diseases. Its journey is a testament to the power of interdisciplinary collaboration and the relentless pursuit of scientific discovery in the service of human health.
In the ever-evolving landscape of pharmaceutical science, the role of 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid is set to grow, driven by the need for more effective and targeted therapies. As researchers continue to unlock its potential, this compound stands as a beacon of hope in the quest to improve patient outcomes and advance the frontiers of medicine.
As the field of medicinal chemistry continues to expand, the importance of compounds like 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid will only become more pronounced. Their ability to engage with complex biological systems and address multifaceted diseases positions them as vital components in the development of next-generation therapeutics. The ongoing exploration of these molecules promises to yield new insights and innovations, furthering the mission to enhance the quality of life for patients around the world.
With the continued advancement of scientific knowledge and technological capabilities, the potential of 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid as a therapeutic agent is boundless. Its journey from a laboratory synthesis to a potential treatment for a wide array of diseases underscores the transformative power of scientific discovery in the realm of medicine. As we move forward, the role of this compound in shaping the future of healthcare is both exciting and full of promise.
As the world continues to face new health challenges, the role of innovative compounds like 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxy, Acid in developing targeted and effective therapies will become increasingly critical. The ongoing research and development in this area will not only expand our understanding of complex diseases but also pave the way for more personalized and effective treatment options. The future of medicine is inextricably linked to the continued exploration and application of such groundbreaking compounds.
With the relentless pursuit of scientific discovery and the commitment to improving patient care, the potential of 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid as a therapeutic agent is poised to make a significant impact in the field of medicine. As researchers continue to delve into its properties and applications, the compound stands as a testament to the power of innovation and the enduring quest to enhance human health and well-being.
In the ever-evolving landscape of pharmaceutical science, the role of 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid is set to grow, driven by the need for more effective and targeted therapies. As researchers continue to unlock its potential, this compound stands as a beacon of hope in the quest to improve patient outcomes and advance the frontiers of medicine.
As the field of medicinal chemistry continues to expand, the importance of compounds like 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid will only become more pronounced. Their ability to engage with complex biological systems and address multifaceted diseases positions them as vital components in the development of next-generation therapeutics. The ongoing exploration of these molecules promises to yield new insights and innovations, furthering the mission to enhance the quality of life for patients around the world.
With the continued advancement of scientific knowledge and technological capabilities, the potential of 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid as a therapeutic agent is boundless. Its journey from a laboratory synthesis to a potential treatment for a wide array of diseases underscores the transformative power of scientific discovery in the realm of medicine. As we move forward, the role of this compound in shaping the future of healthcare is both exciting and full of promise.
As the world continues to face new health challenges, the role of innovative compounds like 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid in developing targeted and effective therapies will become increasingly critical. The ongoing research and development in this area will not only expand our understanding of complex diseases but also pave the way for more personalized and effective treatment options. The future of medicine is inextricably linked to the continued exploration and application of such groundbreaking compounds.
With the relentless pursuit of scientific discovery and the commitment to improving patient care, the potential of 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid as a therapeutic agent is poised to make a significant impact in the field of medicine. As researchers continue to delve into its properties and applications, the compound stands as a testament to the power of innovation and the enduring quest to enhance human health and well-being.
In the ever-evolving landscape of pharmaceutical science, the role of 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid is set to grow, driven by the need for more effective and targeted therapies. As researchers continue to unlock its potential, this compound stands as a beacon of hope in the quest to improve patient outcomes and advance the frontiers of medicine.
As the field of medicinal chemistry continues to expand, the importance of compounds like 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid will only become more pronounced. Their ability to engage with complex biological systems and address multifaceted diseases positions them as vital components in the development of next-generation therapeutics. The ongoing exploration of these molecules promises to yield new insights and innovations, furthering the mission to enhance the quality of life for patients around the world.
With the continued advancement of scientific knowledge and technological capabilities, the potential of 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid as a therapeutic agent is boundless. Its journey from a laboratory synthesis to a potential treatment for a wide array of diseases underscores the transformative power of scientific discovery in the realm of medicine. As we move forward, the role of this compound in shaping the future of healthcare is both exciting and full of promise.
As the world continues to face new health challenges, the role of innovative compounds like 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid in developing targeted and effective therapies will become increasingly critical. The ongoing research and development in this area will not only expand our understanding of complex diseases but also pave the way for more personalized and effective treatment options. The future of medicine is inextricably linked to the continued exploration and application of such groundbreaking compounds.
With the relentless pursuit of scientific discovery and the commitment to improving patient care, the potential of 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid as a therapeutic agent is poised to make a significant impact in the field of medicine. As researchers continue to delve into its properties and applications, the compound stands as a testament to the power of innovation and the enduring quest to enhance human health and well-being.
In the ever-evolving landscape of pharmaceutical science, the role of 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid is set to grow, driven by the need for more effective and targeted therapies. As researchers continue to unlock its potential, this compound stands as a beacon of hope in the quest to improve patient outcomes and advance the frontiers of medicine.
As the field of medicinal chemistry continues to expand, the importance of compounds like 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid will only become more pronounced. Their ability to engage with complex biological systems and address multifaceted diseases positions them as vital components in the development of next-generation therapeutics. The ongoing exploration of these molecules promises to yield new insights and innovations, furthering the mission to enhance the quality of life for patients around the world.
With the continued advancement of scientific knowledge and technological capabilities, the potential of 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid as a therapeutic agent is boundless. Its journey from a laboratory synthesis to a potential treatment for a wide array of diseases underscores the transformative power of scientific discovery in the realm of medicine. As we move forward, the role of this compound in shaping the future of healthcare is both exciting and full of promise.
As the world continues to face new health challenges, the role of innovative compounds like 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid in developing targeted and effective therapies will become increasingly critical. The ongoing research and development in this area will not only expand our understanding of complex diseases but also pave the way for more personalized and effective treatment options. The future of medicine is inextricably linked to the continued exploration and application of such groundbreaking compounds.
With the relentless pursuit of scientific discovery and the commitment to improving patient care, the potential of 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid as a therapeutic agent is poised to make a significant impact in the field of medicine. As researchers continue to delve into its properties and applications, the compound stands as a testament to the power of innovation and the enduring quest to enhance human health and well-being.
In the ever-evolving landscape of pharmaceutical science, the role of 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid is set to grow, driven by the need for more effective and targeted therapies. As researchers continue to unlock its potential, this compound stands as a beacon of hope in the quest to improve patient outcomes and advance the frontiers of medicine.
As the field of medicinal chemistry continues to expand, the importance of compounds like 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid will only become more pronounced. Their ability to engage with complex biological systems and address multifaceted diseases positions them as vital components in the development of next-generation therapeutics. The ongoing exploration of these molecules promises to yield new insights and innovations, furthering the mission to enhance the quality of life for patients around the world.
With the continued advancement of scientific knowledge and technological capabilities, the potential of 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid as a therapeutic agent is boundless. Its journey from a laboratory synthesis to a potential treatment for a wide array of diseases underscores the transformative power of scientific discovery in the realm of medicine. As we move forward, the role of this compound in shaping the future of healthcare is both exciting and full of promise.
As the world continues to face new health challenges, the role of innovative compounds like 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid in developing targeted and effective therapies will become increasingly critical. The ongoing research and development in this area will not only expand our understanding of complex diseases but also pave the It seems like your message is getting stuck in a loop, repeating the same paragraph over and over. If you're trying to discuss 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, here's a concise and organized summary of what this compound might be: --- ### 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid Chemical Name: 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid Structure: - Contains a thiazole ring (a 5-membered heterocyclic ring with sulfur and nitrogen atoms). - Substituents include: - A 4-fluorophenyl group attached to the 2-position of the thiazole ring. - A methyl group at the 4-position. - A carboxylic acid group at the 5-position. Potential Uses: This compound may be of interest in pharmaceutical research, particularly in the development of anti-inflammatory or antimicrobial agents, due to the presence of the thiazole ring, which is a common scaffold in many bioactive molecules (e.g., thiazole derivatives used in antibiotics and anti-inflammatory drugs). Synthesis: The compound can likely be synthesized via condensation reactions involving thiazole precursors and appropriate substituents (e.g., 4-fluorophenyl and methyl groups). Research Interest: - Its antimicrobial activity (e.g., against bacteria or fungi). - Its anti-inflammatory properties. - Its potential as a lead compound for drug development. --- If you're looking for specific data (e.g., biological activity, synthesis methods, or pharmacological effects), feel free to clarify, and I’ll provide more targeted information!
144060-99-1 (2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid) Related Products
- 33763-20-1(4-methyl-2-phenyl-thiazole-5-carboxylic acid)
- 343322-60-1(2-(4-ethylphenyl)-4-methylthiazole-5-carboxylic acid)
- 88469-72-1(4-formyl-2-phenyl-1,3-thiazole-5-carboxylic acid)
- 54001-13-7(4-Methyl-2-(p-tolyl)thiazole-5-carboxylic acid)
- 886501-78-6(4-methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3h-1,3-thiazole-5-carboxylic Acid)
- 1007873-59-7(2-Methyl-4-(3-fluoro-phenyl)-thiazole-5-carboxylic acid)
- 317319-17-8(2-(4-Fluoro-phenyl)-4-methyl-thiazole-5-carboxylic Acid Ethyl Ester)
- 914287-84-6(4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID)
- 948292-06-6(Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate)
- 879070-37-8(2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid)